3-(2-Hydroxyphenyl)propanoic acid
Overview
Description
Mechanism of Action
Target of Action
It has been studied for its antiulcerogenic effect in the prevention of serotonin-induced ulcerogenesis in rats . This suggests that it may interact with serotonin receptors or other related targets in the gastrointestinal tract.
Mode of Action
Its antiulcerogenic effect suggests that it may interact with its targets to prevent the formation of ulcers, possibly by modulating the activity of serotonin or other related biochemicals .
Biochemical Pathways
3-(2-Hydroxyphenyl)propanoic acid has been reported to be a major microbial metabolite of both (+)-catechin and (-)-epicatechin by human faecal microbiota . This suggests that it may be involved in the metabolism of these compounds, which are types of flavonoids found in many plants. Flavonoids are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities.
Result of Action
The primary known result of the action of this compound is its antiulcerogenic effect, as demonstrated in studies on rats . This suggests that it may help to protect the gastrointestinal tract from damage and promote healing.
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the composition of the gut microbiota, which can vary depending on diet and other factors, may affect the production of this compound. Additionally, factors such as pH and the presence of other biochemicals in the gut can influence its activity .
Biochemical Analysis
Biochemical Properties
3-(2-Hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of catechin stereoisomers. It serves as a growth substrate for various strains of Escherichia coli and is involved in the microbial metabolism of catechins . This compound interacts with several enzymes and proteins, including those involved in the degradation of xenobiotic compounds. For instance, it is metabolized by human, bacterial, and fungal enzymes, highlighting its role as a xenobiotic metabolite .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits cytotoxic effects on liver cells, including THLE-2 and HEP-G2 cells, in a dose-dependent manner . This compound also affects cellular lipid metabolism by reducing lipid accumulation and inhibiting foam cell formation. It promotes cholesterol efflux in macrophages by up-regulating the expression of ATP-binding cassette transporters .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a Bronsted acid, capable of donating a proton to acceptor molecules . This compound also participates in enzyme-catalyzed reactions, where it can be either a substrate or a product. Its role as a microbial metabolite of catechins suggests that it may influence the activity of enzymes involved in catechin metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of microbial metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as promoting cholesterol efflux and reducing lipid accumulation. At higher doses, it can cause cytotoxic effects and may lead to adverse outcomes . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a significant metabolite in the microbial metabolism of catechins and is processed by various enzymes in bacteria, fungi, and humans . This compound can influence metabolic flux and alter the levels of other metabolites, particularly those involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Melilotic acid can be synthesized through various methods. One common synthetic route involves the biotransformation of coumarin using microbial reduction. In this process, coumarin is converted into melilotic acid by microbial action, often using specific strains of yeast or fungi . Another method involves the chemical reduction of o-coumaric acid to melilotic acid using reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of melilotic acid typically involves the microbial reduction method due to its efficiency and cost-effectiveness. The process involves the cultivation of specific microbial strains in a controlled environment, followed by the extraction and purification of melilotic acid from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Melilotic acid undergoes various chemical reactions, including:
Oxidation: Melilotic acid can be oxidized to form dihydrocoumarin in the presence of oxidizing agents.
Reduction: The reduction of melilotic acid can yield different products depending on the reducing agent used.
Substitution: Melilotic acid can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used for substitution reactions, including halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Dihydrocoumarin.
Reduction: Depending on the reducing agent, products can include different hydroxy derivatives.
Substitution: Substituted phenylpropanoic acids.
Scientific Research Applications
Melilotic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Coumarin: A precursor to melilotic acid, known for its aromatic properties and use in the fragrance industry.
o-Coumaric Acid: Another precursor that can be reduced to form melilotic acid.
Dihydrocoumarin: A product of melilotic acid oxidation, used in the flavor industry.
Uniqueness
Melilotic acid is unique due to its dual role as both a precursor and a product in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry. Additionally, its natural occurrence and potential therapeutic properties further enhance its significance in scientific research .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBDUOMQLFKVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075421 | |
Record name | Benzenepropanoic acid, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-78-3 | |
Record name | Melilotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melilotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Hydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYBENZENEPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN1RK42MAD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 83 °C | |
Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 3-(2-Hydroxyphenyl)propanoic acid make it a versatile ligand in coordination chemistry?
A: this compound possesses two key functional groups that contribute to its coordination ability: a carboxylate group (-COOH) and a hydroxyl group (-OH) on the phenyl ring. [] These groups can act as electron donors, readily forming coordination bonds with metal ions. This versatility allows the creation of diverse metal-organic frameworks with potential applications in catalysis, luminescence, and material science. [, , , ]
Q2: How does this compound contribute to the luminescent properties of lanthanide complexes?
A: Studies have shown that incorporating this compound as a ligand in lanthanide complexes can lead to interesting luminescent properties. [, ] While the exact mechanism is still under investigation, it is believed that the ligand's aromatic ring system and its ability to efficiently transfer energy to the lanthanide ion contribute to the observed luminescence. These findings suggest potential applications in areas like fluorescent probes and sensors.
Q3: What are the potential pharmacological applications of this compound derivatives?
A: Research indicates that derivatives of this compound, such as those containing a phthalimido group, exhibit promising biological activities. [] Specifically, organotin(IV) complexes incorporating these derivatives have shown potential as hypoglycemic agents in studies using alloxan-induced diabetic rabbits. [] Further research is necessary to fully elucidate their mechanism of action and therapeutic potential.
Q4: How has this compound been investigated in the context of HIV research?
A: Interestingly, marine organisms like Theonella species produce a diverse array of bioactive compounds. One study isolated a new sulfated cyclic depsipeptide, named mutremdamide A, which features a rare 2-amino-3-(2-hydroxyphenyl)propanoic acid unit. [] While mutremdamide A itself did not display significant activity against HIV-1, other related compounds isolated in the same study, the koshikamides, showed promising inhibitory effects on HIV-1 entry. [] This highlights the potential of exploring natural products containing this compound and similar structural motifs for antiviral drug discovery.
Q5: What are the implications of the structural diversity of complexes formed by this compound?
A: The flexible nature of this compound enables it to adopt different conformations and coordinate with metal ions in various ways. [] This results in a diverse range of supramolecular architectures, from dimers to 2D sheets and networks. [, ] This structural diversity opens up possibilities for designing materials with tailored properties for specific applications, such as gas storage, separation, and sensing.
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